![molecular formula C16H10N2O2 B14161333 2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione CAS No. 30634-09-4](/img/structure/B14161333.png)
2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1H-anthra[1,2-d]imidazole-6,11-dione is a heterocyclic compound with the molecular formula C16H10N2O2 and a molecular weight of 262.2628 g/mol . This compound is part of the anthraquinone-imidazole family, known for its diverse applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1H-anthra[1,2-d]imidazole-6,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the imidazole ring or the anthraquinone moiety.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various substituents onto the anthraquinone or imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Applications De Recherche Scientifique
2-Methyl-1H-anthra[1,2-d]imidazole-6,11-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe and sensor for detecting metal ions like Ag+.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mécanisme D'action
The mechanism of action of 2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione varies depending on its application:
Telomerase Inhibition: The compound interacts with the telomerase enzyme, inhibiting its activity and leading to reduced telomere length in cancer cells.
Fluorescent Sensing: The compound undergoes photo-induced electron transfer (PET) or charge transfer (CT) mechanisms when interacting with metal ions, leading to fluorescence changes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(Diethylamino)-2-hydroxyphenyl)-3H-anthra[1,2-d]imidazole-6,11-dione (AQ1)
- 2-(2-Hydroxynaphthalen-1-yl)-1H-anthra[1,2-d]imidazole-6,11-dione (AQ2)
Uniqueness
2-Methyl-1H-anthra[1,2-d]imidazole-6,11-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a telomerase inhibitor and a fluorescent sensor sets it apart from other similar compounds .
Propriétés
Numéro CAS |
30634-09-4 |
|---|---|
Formule moléculaire |
C16H10N2O2 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
2-methyl-3H-naphtho[3,2-e]benzimidazole-6,11-dione |
InChI |
InChI=1S/C16H10N2O2/c1-8-17-12-7-6-11-13(14(12)18-8)16(20)10-5-3-2-4-9(10)15(11)19/h2-7H,1H3,(H,17,18) |
Clé InChI |
IXPPRTBZHPTQCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
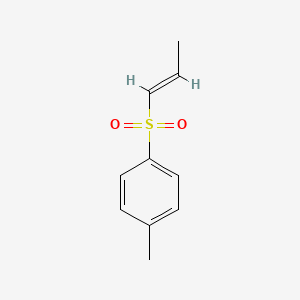
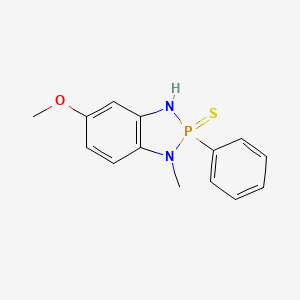
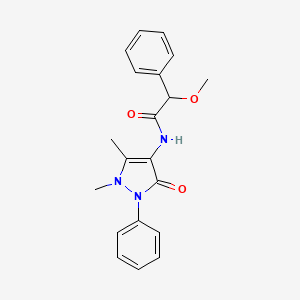
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14161272.png)
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
![4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol](/img/structure/B14161281.png)
![2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B14161290.png)

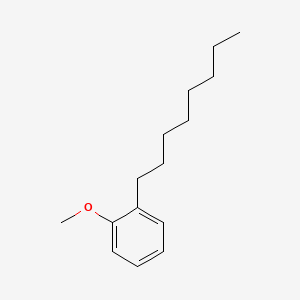
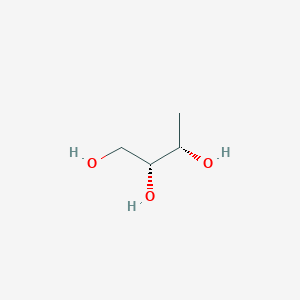
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161314.png)
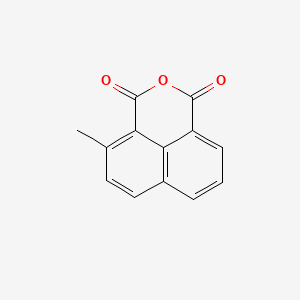
![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)
